molecular formula C11H12BrFN2O2 B12075103 1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine

1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine

Katalognummer: B12075103
Molekulargewicht: 303.13 g/mol
InChI-Schlüssel: WCZAHCGVDVOVGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine is an organic compound that features a piperidine ring substituted with a 4-bromo-2-nitrophenyl group and a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromoaniline to produce 4-bromo-2-nitroaniline. This intermediate is then subjected to a nucleophilic substitution reaction with 4-fluoropiperidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines or thiols, solvents like DMF, and catalysts such as Pd/C.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of 4-amino-2-nitrophenyl derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

    Reduction: Formation of 4-amino-2-nitrophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine involves its interaction with specific molecular targets. The compound’s nitro and bromo groups can participate in various chemical reactions, influencing its binding affinity and activity. The fluorine atom enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-1-fluoro-2-nitrobenzene: Shares similar functional groups but lacks the piperidine ring.

    1-(4-Bromo-2-nitrophenyl)piperidine: Similar structure but without the fluorine atom.

    4-Bromo-2-nitrophenyl derivatives: Various compounds with different substituents on the phenyl ring.

Uniqueness

1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine is unique due to the combination of its functional groups and the piperidine ring. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C11H12BrFN2O2

Molekulargewicht

303.13 g/mol

IUPAC-Name

1-(4-bromo-2-nitrophenyl)-4-fluoropiperidine

InChI

InChI=1S/C11H12BrFN2O2/c12-8-1-2-10(11(7-8)15(16)17)14-5-3-9(13)4-6-14/h1-2,7,9H,3-6H2

InChI-Schlüssel

WCZAHCGVDVOVGI-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1F)C2=C(C=C(C=C2)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.